2-Acetyl-N-phenyl-3-((4-(trifluoromethyl)phenyl)amino)prop-2-enamide
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Overview
Description
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide is an organic compound known for its unique chemical structure and properties. This compound features a propenamide backbone with an acetyl group at the second position, a phenyl group attached to the nitrogen atom, and a trifluoromethyl-substituted aniline group at the third position. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide typically involves a multi-step process:
Formation of the Propenamide Backbone: The initial step involves the preparation of the propenamide backbone through a condensation reaction between an appropriate acetyl compound and an amine.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the amine group.
Addition of the Trifluoromethyl-Substituted Aniline:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and aniline groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-acetyl-N-phenyl-3-anilino-2-propenamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(Z)-2-acetyl-N-phenyl-3-[4-methyl]anilino-2-propenamide: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in (Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
Molecular Formula |
C18H15F3N2O2 |
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Molecular Weight |
348.3 g/mol |
IUPAC Name |
(Z)-3-hydroxy-N-phenyl-2-[[4-(trifluoromethyl)phenyl]iminomethyl]but-2-enamide |
InChI |
InChI=1S/C18H15F3N2O2/c1-12(24)16(17(25)23-15-5-3-2-4-6-15)11-22-14-9-7-13(8-10-14)18(19,20)21/h2-11,24H,1H3,(H,23,25)/b16-12-,22-11? |
InChI Key |
JGJXPCZVYCFKLI-DBDLLCSWSA-N |
Isomeric SMILES |
C/C(=C(\C=NC1=CC=C(C=C1)C(F)(F)F)/C(=O)NC2=CC=CC=C2)/O |
Canonical SMILES |
CC(=C(C=NC1=CC=C(C=C1)C(F)(F)F)C(=O)NC2=CC=CC=C2)O |
Origin of Product |
United States |
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